8-(1,4-diazepan-1-yl)-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione -

8-(1,4-diazepan-1-yl)-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Catalog Number: EVT-3692012
CAS Number:
Molecular Formula: C19H23FN6O2
Molecular Weight: 386.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

  • Compound Description: This compound demonstrated strong prophylactic antiarrhythmic activity in experimental models. It exhibited weak affinity for α1- and α2-adrenoreceptors. []
  • Relevance: This compound shares the core structure of a 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione with the target compound, 8-(1,4-diazepan-1-yl)-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. Additionally, both compounds feature a substituted alkyl chain at the 7-position of the purine ring system. The presence of a piperazine moiety in this compound, compared to the diazepane in the target compound, suggests a potential structure-activity relationship that could be explored. []

8-(2-Morpholin-4-yl-ethylamino)-7-{2-hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

  • Compound Description: This derivative, featuring an 8-(2-morpholin-4-yl-ethylamino) substituent, exhibited strong prophylactic antiarrhythmic activity comparable to the parent compound, 7-{2-hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride. []
  • Relevance: Similar to the target compound, 8-(1,4-diazepan-1-yl)-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, this compound possesses an 8-amino substituent on the core 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione structure. The presence of a morpholine ring in this compound, along with the piperazine and phenoxyethyl groups, suggests potential modifications at the 8-position that might influence the biological activity of the target compound. []

8-Benzylamino-7-{2-hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

  • Compound Description: This derivative, containing an 8-benzylamino substituent, exhibited hypotensive activity. []
  • Relevance: This compound provides a direct comparison point for the impact of different substituents at the 8-position on the biological activity of the core 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione structure. The presence of a benzylamino group in this compound, compared to the diazepan-1-yl group in the target compound, 8-(1,4-diazepan-1-yl)-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, suggests that variations in the 8-position substituent can significantly alter the pharmacological profile. []

8-(Pyridin-2-yl-methylamino)-7-{2-hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

  • Compound Description: This analogue, featuring an 8-(pyridin-2-yl-methylamino) substituent, also exhibited hypotensive activity. []
  • Relevance: Similar to the previous compound, this analogue highlights the impact of the 8-position substituent on the activity of the 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione scaffold. The presence of a pyridinylmethylamino group in this compound, in contrast to the diazepan-1-yl group of the target compound, 8-(1,4-diazepan-1-yl)-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, reinforces the idea that modifications at this position can lead to diverse pharmacological effects. []

R(+)-(8-[(1-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)amino]-3,7-dihydro-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6-dione) (SDZ MKS 492)

  • Compound Description: SDZ MKS 492 acts as a type III isozyme inhibitor of cyclic nucleotide phosphodiesterase. It exhibits bronchodilatory and anti-inflammatory properties, inhibiting bronchospasm, airway hyperreactivity, and the pulmonary accumulation of inflammatory cells in response to allergens. [, ]
  • Relevance: This compound shares the core 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione structure with the target compound, 8-(1,4-diazepan-1-yl)-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. The presence of a substituted ethylamino group at the 8-position, along with the methoxyethyl group at the 7-position in SDZ MKS 492, highlights the potential for various substitutions at these positions to influence biological activity. [, ]

6. 3,4-Dihydro-1,3-dimethyl-7-[3-[4-[3-(phenylthio)propyl]piperazin-1-yl]-2-hydroxypropyl]-1H-purine-2,6-dione (RS-49014)* Compound Description: This compound exhibits potent antihistaminic activity, effectively inhibiting histamine-induced bronchospasm and passive cutaneous anaphylaxis. Its structure includes a phenylthiopropyl group, differentiating it from other related compounds. [] * Relevance: This compound shares the core 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione structure with 8-(1,4-diazepan-1-yl)-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. While the specific substituents differ, the presence of a substituted propyl chain at the 7-position in RS-49014, compared to the 2-fluorobenzyl group in the target compound, indicates a potential area for structural modification and exploration of structure-activity relationships. []

Properties

Product Name

8-(1,4-diazepan-1-yl)-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

IUPAC Name

8-(1,4-diazepan-1-yl)-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

Molecular Formula

C19H23FN6O2

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C19H23FN6O2/c1-23-16-15(17(27)24(2)19(23)28)26(12-13-6-3-4-7-14(13)20)18(22-16)25-10-5-8-21-9-11-25/h3-4,6-7,21H,5,8-12H2,1-2H3

InChI Key

GWGJFRLRJPHMSY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCNCC3)CC4=CC=CC=C4F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.